

An In-Depth Technical Guide to 1-fluoro-4-(phenylmethoxy)benzene

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Compound of Interest

Compound Name: 1-(Benzyloxy)-4-fluorobenzene

Cat. No.: B1273162

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Abstract

This technical guide provides a comprehensive overview of 1-fluoro-4-(phenylmethoxy)benzene, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical identity, including its IUPAC name and CAS number, and presents a thorough guide to its synthesis via the Williamson ether synthesis. Furthermore, this guide explores its application in drug development, particularly as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs). Key quantitative data, detailed experimental protocols, and a visual representation of a relevant synthetic pathway are provided to support researchers in their synthetic and drug discovery endeavors.

Chemical Identity and Properties

IUPAC Name: 1-fluoro-4-(phenylmethoxy)benzene[1]

CAS Number: 370-78-5[1]

Synonyms: **1-(Benzyloxy)-4-fluorobenzene**, 4-Benzyloxyfluorobenzene[1]

This compound is a halogenated aromatic ether. The presence of the fluorine atom is of particular interest in medicinal chemistry as it can enhance metabolic stability, binding affinity,

and bioavailability of drug candidates. The benzyloxy group often serves as a protecting group for the phenolic hydroxyl, which can be cleaved in later synthetic steps.

Physicochemical Data

Property	Value
Molecular Formula	C ₁₃ H ₁₁ FO
Molecular Weight	202.22 g/mol [1]
Appearance	Solid
Storage	Room temperature, sealed, dry

Synthesis of 1-fluoro-4-(phenylmethoxy)benzene

The most common and efficient method for the synthesis of 1-fluoro-4-(phenylmethoxy)benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of 4-fluorophenol acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 1-fluoro-4-(phenylmethoxy)benzene from 4-fluorophenol and benzyl bromide.

Materials and Reagents:

- 4-Fluorophenol
- Benzyl bromide
- Potassium carbonate (K₂CO₃)
- Acetone or N,N-Dimethylformamide (DMF)
- Deionized water
- Ethyl acetate

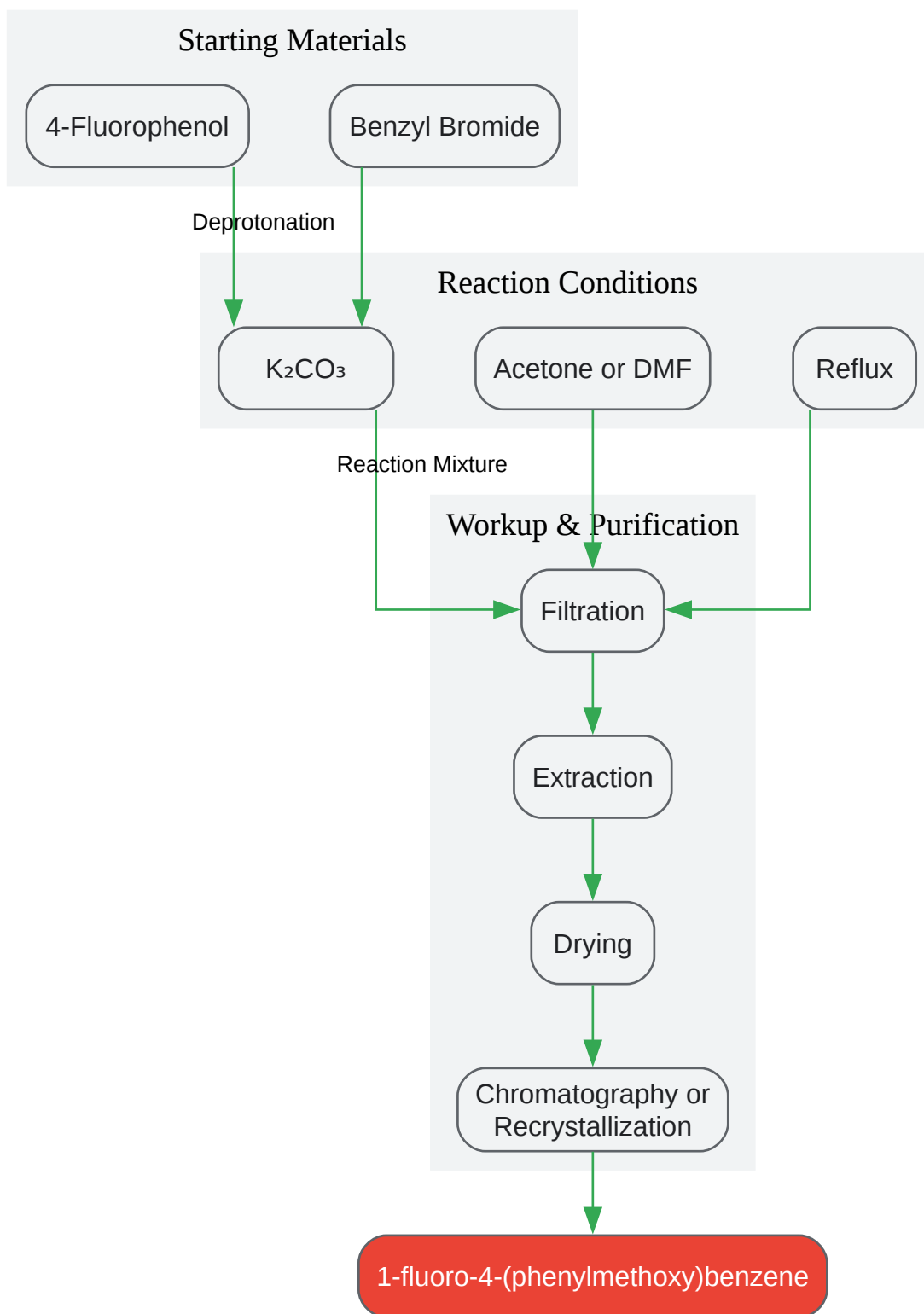
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of 4-fluorophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-fluorophenoxide salt.
- To the stirred suspension, add benzyl bromide (1.0 - 1.2 eq) dropwise.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude 1-fluoro-4-(phenylmethoxy)benzene can be further purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 85-95% (dependent on reaction scale and purification method).

Reaction Workflow



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References

- 1. 1-(Benzyloxy)-4-fluorobenzene | C₁₃H₁₁FO | CID 2735992 - PubChem [pubchem.ncbi.nlm.nih.gov]
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